7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine - 885461-50-7

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-462237
CAS Number: 885461-50-7
Molecular Formula: C7H4ClF3N4
Molecular Weight: 236.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[1,5-a]pyrimidines belong to a class of heterocyclic compounds that have garnered significant interest in scientific research, particularly in medicinal chemistry. They are characterized by a fused triazole and pyrimidine ring system. These compounds are considered nitrogen-containing heterocycles and have shown promise as building blocks for various biologically active molecules. Their importance in scientific research stems from their potential to interact with various biological targets, making them suitable for investigating and developing new therapeutic agents. [, , , , , ]

Synthesis Analysis

Various synthetic approaches have been reported for the preparation of [, , ]triazolo[1,5-a]pyrimidines. Common methods include:

  • Condensation Reactions: This approach involves the reaction of 3,5-diamino-1,2,4-triazole with various 1,3-dicarbonyl compounds, such as 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones, under acidic or basic conditions. [, ] The choice of reaction conditions and the nature of the substituents on the starting materials often dictate the regioselectivity of the reaction. []
  • Cyclization Reactions: This method utilizes suitably functionalized pyrimidine derivatives, often containing a hydrazine moiety at position 4, which can undergo cyclization reactions with various reagents, such as carboxylic acids, orthoesters, or cyanogen bromide, to form the desired triazolo[1,5-a]pyrimidine ring system. [, , ]
  • Multicomponent Reactions: Biginelli-like multicomponent reactions have also been explored for the synthesis of [, , ]triazolo[1,5-a]pyrimidines. [] These reactions offer a one-pot approach for constructing the tricyclic core, often with good yields and regioselectivity.
Molecular Structure Analysis

The [, , ]triazolo[1,5-a]pyrimidine core structure consists of a planar or near-planar fused triazole and pyrimidine ring system. [, , , ] The conformation of the molecule can be influenced by the nature and position of the substituents on the rings.

For example, in 3-((2,4-dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine, the molecule adopts a planar conformation. []

X-ray crystallography is frequently used to determine the precise three-dimensional structure of [, , ]triazolo[1,5-a]pyrimidines. [, , , , , , , ] This information is crucial for understanding structure-activity relationships and designing new derivatives with improved properties.

Mechanism of Action

The mechanism of action of [, , ]triazolo[1,5-a]pyrimidines is diverse and depends heavily on the specific substituents present on the molecule and the biological target . These compounds have been reported to interact with a variety of targets, including:

  • Adenosine Receptors: Some [, , ]triazolo[1,5-a]pyrimidines are antagonists of adenosine receptors, particularly the A2A and A3 subtypes. [, , ] They bind to these receptors and block the action of adenosine, an endogenous nucleoside that plays a role in various physiological processes, including cardiovascular regulation and inflammation.
  • Enzymes: Certain derivatives have been investigated for their ability to inhibit enzymes, such as cAMP phosphodiesterase. [] Inhibition of this enzyme can lead to an increase in intracellular levels of cAMP, a key second messenger involved in various cellular signaling pathways.
Physical and Chemical Properties Analysis

The physicochemical properties of [, , ]triazolo[1,5-a]pyrimidines are influenced by the nature and position of substituents on the heterocyclic core.

Factors such as:* Solubility: Depending on the substituents, these compounds can exhibit varying degrees of solubility in water and organic solvents. []* Melting point: The melting point can be influenced by intermolecular interactions, such as hydrogen bonding. * LogP (partition coefficient): This parameter reflects the lipophilicity of a compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications
  • Medicinal Chemistry: The primary focus of research on [, , ]triazolo[1,5-a]pyrimidines has been in medicinal chemistry, driven by their diverse biological activities. [, , , , , , , ]

    • Antiviral Agents: Derivatives of [, , ]triazolo[1,5-a]pyrimidines have shown potential as antiviral agents, particularly against influenza virus, flaviviruses, and SARS-CoV-2. [, ]
    • Cardiovascular Agents: Some compounds in this class act as adenosine receptor antagonists, suggesting potential applications as cardiovascular agents. [, ]
    • Anticancer Agents: Several [, , ]triazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, highlighting their potential in anticancer drug discovery. [, , , ]
  • Agricultural Chemistry: Certain [, , ]triazolo[1,5-a]pyrimidines have been explored as potential herbicides. [, , ] These compounds may interfere with plant growth and development, leading to their use in controlling unwanted vegetation.

  • Materials Science: While less explored, the unique structural features and electronic properties of [, , ]triazolo[1,5-a]pyrimidines might make them suitable for applications in materials science. For example, they could be investigated as components in organic semiconductors or luminescent materials.

Future Directions
  • Further Exploration of Biological Activities: Continued research is needed to fully understand the diverse biological activities of [, , ]triazolo[1,5-a]pyrimidines and to identify new therapeutic targets.
  • Development of Novel Synthetic Methods: Exploring new, efficient, and environmentally friendly synthetic routes for accessing complex [, , ]triazolo[1,5-a]pyrimidine derivatives is important for advancing their applications.
  • Exploring Applications Beyond Medicinal Chemistry: While medicinal chemistry has been the primary focus, future research could explore the potential of [, , ]triazolo[1,5-a]pyrimidines in other fields, such as materials science and catalysis.

3-((2,4-dichlorobenzyl)thio)-5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]pyrimidine

  • Compound Description: This compound is a [, , ]triazolo[4,3-c]pyrimidine derivative. The paper focuses on its crystal structure determination using X-ray diffraction. []
  • Relevance: While this compound shares the [, , ]triazolopyrimidine core with 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, it differs in the arrangement of the triazole ring fusion to the pyrimidine, indicated by the [4,3-c] notation compared to [1,5-a] in the target compound. Additionally, the substituents at various positions on the rings are distinct.

7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives

  • Compound Description: This refers to a class of [, , ]-triazolo-[1,5-a]pyrimidine derivatives where the 7-position substituent is an arylamino group. Two specific derivatives are mentioned:
    • 1b: aryl = 2,4-dichlorophenylThe paper investigates the crystal structures of these derivatives in both anhydrous and hydrated forms, analyzing intermolecular interactions. []

4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN)

  • Compound Description: MTPPN is a phthalonitrile derivative incorporating a [, , ]triazolo[1,5-a]pyrimidine moiety. The study investigates its structural and spectral properties using DFT calculations, AIM analysis, and ADME profiling. Molecular docking simulations are also performed to assess its potential as a drug candidate, particularly for enzyme inhibition (AChE, BChE, α-GLY). []

cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2].2H2O (Complex 1)

  • Compound Description: This is a platinum(II) complex where two molecules of the ligand 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine (Hmtpo) coordinate to the platinum center in a cis configuration, along with two chloride ligands. The complex also contains two water molecules of crystallization. This compound is identified as a cisplatin analog with potential antitumor activity. The study investigates its structure, reactivity with model nucleobases, DNA interaction, and anticancer activity. []

[M(dmba)(PPh3)(HmtpO)]ClO4

  • Compound Description: These are palladium(II) and platinum(II) organometallic complexes where M represents either Pd or Pt. The complexes contain a chelating 2-(dimethylaminomethyl)phenyl ligand (dmba), a triphenylphosphine ligand (PPh3), and a neutral 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine ligand (HmtpO). The counterion is perchlorate (ClO4-). The study focuses on their synthesis, characterization, and anticancer activity. []

[Pd(N-N)(C6F5)(HmtpO)]ClO4

  • Compound Description: These are palladium(II) complexes containing a bidentate nitrogen donor ligand (N-N), a pentafluorophenyl ligand (C6F5), and a neutral HmtpO ligand. The counterion is perchlorate (ClO4-). The specific N-N ligands used are:
    • N,N,N',N'-tetramethylethylenediamine (tmeda) The study focuses on their synthesis and structural characterization. []

cis-[M(C6F5)2(HmtpO)2]

  • Compound Description: These are palladium(II) and platinum(II) complexes where M represents either Pd or Pt. The complexes contain two pentafluorophenyl ligands (C6F5) and two HmtpO ligands in a cis configuration. The solid-state structure of the platinum complex is identified as the head-to-head atropisomer. []

[Pd(tmeda)(C6F5)(mtpO)]

  • Compound Description: This is a palladium(II) complex containing a tmeda ligand, a pentafluorophenyl ligand, and a deprotonated HmtpO ligand (mtpO-). []

[Pd(dmba)(μ-mtpO)]2

  • Compound Description: This is a dinuclear palladium(II) complex where two dmba ligands and two bridging mtpO- ligands coordinate to two palladium centers. []

[NBu4]2[M(C6F5)2(μ-mtpO)]2

  • Compound Description: These are dinuclear palladium(II) and platinum(II) complexes where M represents either Pd or Pt. The complexes contain two tetrabutylammonium cations (NBu4+) as counterions. The anionic complex features two pentafluorophenyl ligands and two bridging mtpO- ligands coordinating to two metal centers. []
  • Compound Description: These are palladium(II) and platinum(II) complexes where M represents either Pd or Pt. The complexes contain a tetrabutylammonium cation (NBu4+) as the counterion. The anionic complex features two pentafluorophenyl ligands, one neutral HmtpO ligand, and one mtpO- ligand coordinating to the metal center. Notably, prototropic exchange is observed between the HmtpO and mtpO- ligands in these complexes. []
  • Compound Description: These are polymeric silver(I) complexes where X represents either NO3- or ClO4-. The Hmtpo ligand acts as a bridging ligand, coordinating to silver(I) ions through its N1 and N3 atoms, forming polymeric chains. The presence of the triphenylphosphine ligand (PPh3) introduces steric bulk, influencing the Ag-N bond distances and the overall polymeric structure. []

[{Ag3(μ3-mtpo-κ4N1,N3,N4,O7)2(HSO4)(H2O)2]·H2O}n]

  • Compound Description: This is a polymeric silver(I) complex where the deprotonated Hmtpo ligand (mtpo2-) acts as a tetradentate bridging ligand, coordinating to three silver(I) ions through its N1, N3, N4, and O7 atoms. This coordination mode leads to the formation of eight-membered Ag-N-C-N-Ag-N-C-N rings and short intermetallic contacts. The complex also contains sulfate anions (HSO4-) and water molecules (H2O) that participate in hydrogen bonding interactions, contributing to the overall stability of the polymeric structure. []

7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives

  • Compound Description: This refers to a class of [, , ]triazolo[1,5-a]pyrimidine derivatives with an amino group at position 2, a methyl group at position 5, and an aryl group at position 7. The paper focuses on developing a new synthetic procedure for this class of compounds. []

5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives

  • Compound Description: This refers to a class of [, , ]triazolo[1,5-a]pyrimidine derivatives with an amino group at position 2, an aryl group at position 5, and a methyl group at position 7. The paper focuses on developing a new synthetic procedure for this class of compounds. []

Compound 20

  • Relevance: While the specific structure is unknown, its origin from the [, , ]triazolo[1,5-a]pyrimidine scaffold suggests a structural relationship with 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

cis-[PtCl2(ibmtp)2] (Complex 2)

  • Compound Description: This is a platinum(II) complex with two molecules of 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp) coordinating to the platinum center in a cis configuration, along with two chloride ligands. The study investigates its structure and in vitro cytotoxic activity against various human tumor cell lines (T47D breast cancer, A549 non-small cell lung carcinoma, LoVo colon cancer) and a healthy cell line (BALB/3T3 mouse embryonic fibroblast). []
  • Relevance: The ibmtp ligand shares the core structure with 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituents at the 2 and 7 positions. The research on complex 2 provides insights into the structure-activity relationship of Pt(II) complexes with [, , ]triazolo[1,5-a]pyrimidine-based ligands.

cis-[PtCl2(dmso)(ibmtp)] (Complex 3)

  • Compound Description: This is a platinum(II) complex containing one ibmtp ligand, one dimethylsulfoxide ligand (dmso), and two chloride ligands in a cis configuration. The study investigates its structure and in vitro cytotoxic activity against various human tumor cell lines (T47D breast cancer, A549 non-small cell lung carcinoma, LoVo colon cancer) and a healthy cell line (BALB/3T3 mouse embryonic fibroblast). DFT calculations suggest this complex may undergo slow cis-trans isomerization in dimethylformamide. []
  • Relevance: The ibmtp ligand shares the core structure with 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituents at the 2 and 7 positions. Research on complex 3 provides insights into the structure-activity relationship of Pt(II) complexes with [, , ]triazolo[1,5-a]pyrimidine-based ligands.

cis-[PtCl2(ibmtp)(NH3)] (Complex 4)

  • Compound Description: This is a platinum(II) complex containing one ibmtp ligand, one ammonia ligand (NH3), and two chloride ligands in a cis configuration. The study investigates its structure and in vitro cytotoxic activity against various human tumor cell lines (T47D breast cancer, A549 non-small cell lung carcinoma, LoVo colon cancer) and a healthy cell line (BALB/3T3 mouse embryonic fibroblast). []
  • Relevance: The ibmtp ligand shares the core structure with 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituents at the 2 and 7 positions. Research on complex 4 provides insights into the structure-activity relationship of Pt(II) complexes with [, , ]triazolo[1,5-a]pyrimidine-based ligands.

2-(3-fluorophenyl)-8-phenyl-10-(trifluoromethyl)pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (5b)

  • Compound Description: Compound 5b is a pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative. This compound exhibited high affinity for the A3 adenosine receptor (Ki = 8.1 nM) and displayed over 1000-fold selectivity for the A3 receptor over other adenosine receptor subtypes. []

2-(furan-2-yl)-8-phenyl-10-(trifluoromethyl)pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (5d)

  • Compound Description: Similar to 5b, compound 5d is a pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative. This compound exhibited high affinity for the A3 adenosine receptor (Ki = 10.4 nM) and displayed over 1000-fold selectivity for the A3 receptor over other adenosine receptor subtypes. []

2-(furan-2-yl)-5-methyl-8-phenyl-10-(trifluoromethyl)pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (5j)

  • Compound Description: Compound 5j is also a pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative. This compound exhibited high affinity for the A3 adenosine receptor (Ki = 12.1 nM) and displayed over 1000-fold selectivity for the A3 receptor over other adenosine receptor subtypes. []

C-6 ester-substituted amino-TZP analogues

  • Compound Description: This refers to a class of 1,2,4-triazolo[1,5-a]pyrimidine (TZP) derivatives with an amino group at position 2, an ester substituent at position 6, and varying substituents at positions 5 and 7. The study investigates a Biginelli-like multicomponent reaction for their regioselective synthesis. []

5-aryl-7-methyl C-6-substituted TZP analogues

  • Compound Description: This subclass of C-6 ester-substituted amino-TZP analogues has an aryl group at position 5 and a methyl group at position 7. The study found that mild acidic conditions favored their regioselective synthesis. []

7-aryl-5-methyl C-6-substituted TZP analogues

  • Compound Description: This subclass of C-6 ester-substituted amino-TZP analogues has an aryl group at position 7 and a methyl group at position 5. The study found that neutral ionic liquids favored their regioselective synthesis. []

Compound 25

    Compound 26

      7-Ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

      • Compound Description: This compound is a [, , ]triazolo[1,5-a]pyrimidine derivative with an ethoxycarbonylmethyl group at position 7 and a methyl group at position 5. The paper reports its crystal structure, highlighting the importance of this heterocyclic scaffold in antiviral agent design and heavy metal interactions. []

      8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine methanol disolvate

      • Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a trifluoromethylphenyl group at position 2, a methyl group at position 8, and an amino group at position 5. The paper describes its crystal structure, highlighting intermolecular interactions, particularly hydrogen bonding and π-π stacking. []

      [Cu(en)2(mtpo)2] (Complex 1)

      • Compound Description: This is a copper(II) complex where two molecules of deprotonated Hmtpo (mtpo-) coordinate to the copper center, along with two ethylenediamine ligands (en). The study focuses on its crystal structure, revealing a square planar CuN4 geometry with weak Cu...N(3) interactions from the mtpo- ligands. []
      • Compound Description: This is a copper(II) complex with two cis-1,2-diaminocyclohexane ligands (dach), two water ligands (OH2), and two mtpo- anions that do not directly coordinate to the copper center. The study investigates its crystal structure, revealing weak Cu...OH2 contacts and no direct association between the copper center and the mtpo- anions. []

      2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines

      • Compound Description: This refers to a class of 1,2,4-triazolo[1,5-a]pyrimidine derivatives designed as cAMP phosphodiesterase (PDE) inhibitors. These compounds possess an alkylthio group at position 2 and various substituents at positions 5 and 7. The study highlights their potential as cardiovascular agents, particularly for increasing cardiac output. []

      2-(Benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (15a)

      • Compound Description: This specific derivative is a potent cAMP PDE inhibitor, being 6.3 times more potent than theophylline in inhibiting cAMP PDE isolated from rabbit hearts. Intravenous administration of 15a in dogs significantly increased cardiac output without significantly affecting heart rate, indicating its potential as a cardiovascular agent. []

      5,7-di-n-propyl-2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidine (22a)

      • Compound Description: This derivative also exhibits cAMP PDE inhibitory activity. Studies in dogs showed a significant increase in cardiac output and stroke volume upon administration of 22a, with no increase in heart rate. []

      SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

      • Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist. It is a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative with a furyl group at position 2 and a phenylethyl group at position 7. []

      N8-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N5-urea or amide (MRE series)

      • Compound Description: This refers to a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives that act as selective antagonists of the human A3 adenosine receptor subtype. These compounds feature various substituents at the N8 position and either a urea or amide group at the N5 position. []

      C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

      • Compound Description: This refers to a broad class of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives investigated as potential A2A and A3 adenosine receptor antagonists. The study explored various substituents at the C9 and C2 positions to understand their effects on receptor affinity and selectivity. []

      Properties

      CAS Number

      885461-50-7

      Product Name

      7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

      IUPAC Name

      7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

      Molecular Formula

      C7H4ClF3N4

      Molecular Weight

      236.58 g/mol

      InChI

      InChI=1S/C7H4ClF3N4/c1-3-2-4(8)15-6(12-3)13-5(14-15)7(9,10)11/h2H,1H3

      InChI Key

      ZPRYBESGXFDOSK-UHFFFAOYSA-N

      SMILES

      CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F

      Canonical SMILES

      CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.